2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide
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Overview
Description
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide is a chemical compound with the molecular formula C10H9F3N4O . It is related to 2-(2-CHLOROPHENOXY)-N’-(2-(TRIFLUOROMETHYL)BENZYLIDENE)ACETOHYDRAZIDE, which is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide is characterized by the presence of a benzimidazole ring substituted with a trifluoromethyl group and an acetohydrazide group .Scientific Research Applications
Anticancer Evaluation
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide and its derivatives have been explored for anticancer properties. One study synthesized derivatives and evaluated them against various cancer cell lines, identifying compounds with significant activity against breast cancer cells (Salahuddin et al., 2014).
Anticonvulsant Screening
Research involving the synthesis of various derivatives of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide found some compounds demonstrating potent anticonvulsant activity in vivo, suggesting therapeutic potential in this area (M. Shaharyar et al., 2016).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds derived from 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide. These compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal properties (Salahuddin et al., 2017).
Antifungal Activity
Research has identified novel 1H-benzimidazol-1-yl acetates and propionates containing the 1H-1,2,4-triazole moiety synthesized under microwave irradiation. These compounds exhibit high antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, surpassing standard antifungal agents in some cases (Peizhi Zhang et al., 2012).
Corrosion Inhibition
Theoretical studies on benzimidazole derivatives, including those similar to 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide, have explored their potential as corrosion inhibitors for metals, showing promising results in terms of their interaction with metal surfaces and inhibition efficiency (I. Obot & N. Obi-Egbedi, 2010).
Mechanism of Action
Target of Action
Benzimidazole compounds have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives have been found to interact with various biological targets, leading to a range of therapeutic effects . For instance, some benzimidazole derivatives have been evaluated in vitro against various protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania mexicana .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, contributing to their diverse pharmacological activities .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(18)16-14/h1-4H,5,14H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHFONLMSROEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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